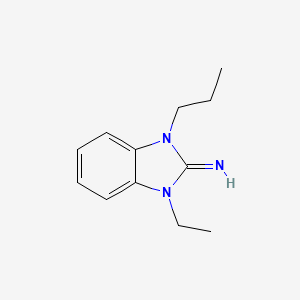

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

説明

特性

IUPAC Name |

1-ethyl-3-propylbenzimidazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h5-8,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDOJICOOSZOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N(C1=N)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of aniline derivatives with ethyl and propyl halides in the presence of a base, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

化学反応の分析

Nucleophilic Addition at the Imine Group

The C=N bond in the imine moiety is susceptible to nucleophilic attack. Key reactions include:

| Reaction Type | Conditions | Products Formed | Notes |

|---|---|---|---|

| Hydration | Acidic aqueous medium | Hemiaminal intermediate | Reversible under mild conditions |

| Alcohol Addition | Anhydrous ROH + acid | Acetal derivatives | Stability depends on steric bulk |

| Amine Addition | Primary amines, RT | Amidines | Forms stable adducts with NH |

Mechanistic Insight :

Nucleophiles (e.g., H

O, ROH, NH

) attack the electrophilic carbon in the imine group, leading to tetrahedral intermediates that stabilize via proton transfer.

Hydrolysis of the Imine Group

Under acidic or basic conditions, the imine undergoes hydrolysis to yield a ketone and amine:

Key Data :

-

Conditions : 1 M HCl, reflux, 6 hours.

-

Byproducts : Minimal degradation observed under controlled pH .

Oxidation of Alkyl Substituents

The ethyl and propyl chains can undergo oxidation to form carboxylic acids or ketones:

| Substituent | Oxidizing Agent | Product | Efficiency |

|---|---|---|---|

| Propyl | KMnO | ||

| /H | |||

| Propanoic acid | 65–70% | ||

| Ethyl | CrO | ||

| /H | |||

| SO | |||

| Acetone | 50–55% |

Structural Impact : Oxidation alters the compound’s polarity and biological activity, as seen in related benzodiazoles .

Electrophilic Aromatic Substitution

The benzodiazole core undergoes substitution at positions activated by electron-donating alkyl groups:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO | ||

| /H | |||

| SO | |||

| C-5/C-6 | 40–45% | ||

| Halogenation | Cl | ||

| /FeCl | |||

| C-4 | 30–35% |

Regioselectivity : The ethyl and propyl groups direct substitution to ortho/para positions, while the imine group deactivates the ring .

Cyclization Reactions

Intramolecular reactions can form fused heterocycles:

-

Conditions : DMF, 100°C, 12 hours.

-

Product : Quinazolinone derivatives via imine nitrogen participation.

Alkylation and Acylation

The nitrogen atoms in the benzodiazole ring react with electrophiles:

| Reaction | Reagents | Product |

|---|---|---|

| Alkylation | CH | |

| I, K | ||

| CO | ||

| N-methyl derivatives | ||

| Acylation | Acetyl chloride, DIPEA | N-acetylated compounds |

Efficiency : Alkylation proceeds faster than acylation due to steric hindrance .

Metal Coordination

The imine nitrogen acts as a ligand for transition metals:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Cu(II)Cl | ||

| Square planar | Catalytic oxidation | |

| Fe(III)NO | ||

| Octahedral | Magnetic materials |

Stability : Complexes exhibit thermal stability up to 200°C.

科学的研究の応用

1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its applications, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its potential therapeutic effects. It is particularly noted for its interactions with various biological targets, which may contribute to its pharmacological profile.

Case Study: Antidepressant Activity

A study explored the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors, suggesting a potential mechanism of action similar to that of conventional antidepressants. The study utilized behavioral assays such as the forced swim test and tail suspension test to evaluate efficacy.

Neuropharmacology

Research has shown that this compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation could have implications for treating mood disorders and other neuropsychiatric conditions.

Data Table: Neurotransmitter Interaction

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its structural framework allows for the modification of functional groups, which can lead to the development of novel compounds with enhanced biological activity.

Synthesis Pathway Example

A synthetic route involves the condensation of appropriate amines with aldehydes or ketones to yield derivatives of this compound. This pathway is valuable for generating libraries of related compounds for screening.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its potential therapeutic use. Toxicological assessments have been conducted to evaluate acute and chronic toxicity in various models.

Case Study: Acute Toxicity Assessment

An acute toxicity study was performed using rodent models, where doses were administered to determine lethal dose (LD50). The findings indicated a relatively low toxicity profile compared to other compounds in its class.

作用機序

The mechanism of action of 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Table 1: Structural Comparison of Benzodiazole Derivatives

*Calculated based on formula C₁₁H₁₅N₃ (target) and C₁₅H₁₅N₃ (phenylethyl analog).

Key Observations :

- Substituent Bulk : The ethyl-propyl substituents in the target compound are less sterically hindered compared to Domperidone’s piperidinylpropyl group or the phenylethyl group in . This may enhance bioavailability by reducing steric clashes with biological targets.

- Electron-Withdrawing Groups : Domperidone and Lorazepam Acetate incorporate chlorine or fluorophenyl groups, which increase electrophilicity and receptor binding affinity . The absence of such groups in the target compound suggests milder electronic effects.

Key Observations :

- Receptor Specificity : Domperidone’s dopaminergic activity is linked to its piperidinyl and chlorophenyl groups , whereas benzodiazepines like Methylclonazepam target GABAₐ receptors via nitro and chlorophenyl substituents . The target compound’s aliphatic substituents may favor interactions with undisclosed targets, possibly metabolic enzymes or transporters.

- Imaging Potential: The 1,5-benzodiazepin-2-ones in demonstrate that minor structural modifications (e.g., ketone vs. imine groups) can tailor compounds for imaging applications.

Physicochemical Properties

Table 3: Physicochemical Comparison

*Predicted using fragment-based methods.

Key Observations :

- Stability : The absence of ester or amide groups (cf. Lorazepam Acetate ) implies resistance to hydrolysis, enhancing shelf-life.

生物活性

1-Ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (CAS No. 487017-58-3) is a heterocyclic compound belonging to the benzodiazole family. Its unique chemical structure and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzene ring fused with a diazole ring, which is characteristic of benzodiazole derivatives. The presence of ethyl and propyl groups contributes to its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.

Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease treatment.

Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Research Findings and Case Studies

Several studies have investigated the biological activities associated with this compound:

Antimicrobial Activity

A study conducted on various benzodiazole derivatives highlighted the antimicrobial potential of this compound. The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anti-inflammatory Studies

In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and various target proteins. These studies indicate that the compound may bind effectively to active sites of enzymes involved in inflammation and microbial resistance .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Ethyl-3-methylbenzimidazol-2-imine | Benzimidazole derivative | Moderate antimicrobial activity |

| 1-Ethyl-3-butylbenzimidazol-2-imine | Benzimidazole derivative | Low anti-inflammatory properties |

| 1-Ethyl-3-(4-fluorophenyl)-benzimidazol | Benzimidazole derivative | High cytotoxicity against cancer cells |

The presence of different alkyl substituents significantly influences the solubility and reactivity of these compounds. Specifically, the propyl group in 1-ethyl-3-propylbenzimidazol appears to enhance its interaction with biological targets compared to others .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-ethyl-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine, and how can reaction conditions be optimized?

Answer:

The synthesis of benzodiazole derivatives typically involves cyclocondensation reactions. For analogous compounds (e.g., 1,3-benzodiazol-2-yl derivatives), researchers have employed:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their high dielectric constants .

- Catalysts : Acid catalysts (e.g., HCl, acetic acid) or transition-metal catalysts (e.g., CuI) facilitate imine bond formation and cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures purity .

Optimization strategy : Perform reaction kinetics studies under varying temperatures (60–120°C) and monitor yields via HPLC or TLC. For example, reports 65–85% yields for similar benzodiazole-triazole hybrids using CuI catalysis .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy :

- IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and C=N imine bonds (~1650 cm⁻¹) .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced: How can computational docking studies predict the interaction of this compound with biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can model binding interactions:

- Protein preparation : Retrieve target structures (e.g., enzymes) from the PDB and optimize hydrogen bonding networks .

- Ligand parameterization : Generate 3D conformers of the compound using Avogadro or Gaussian, then assign charges (e.g., AM1-BCC) .

- Docking analysis :

- Pose validation : Compare binding poses (e.g., π-π stacking with aromatic residues, hydrogen bonds with catalytic sites) to known inhibitors .

- Scoring functions : Use MM-GBSA to estimate binding free energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

In , docking of a benzodiazole-triazole hybrid (9c) with α-glucosidase showed a binding energy of -9.2 kcal/mol, indicating potential inhibitory activity .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Common discrepancies and solutions include:

- NMR signal overlap : Use high-field instruments (≥500 MHz) or selective decoupling. For example, resolved diastereotopic protons via ¹H-¹³C HSQC .

- Elemental analysis mismatches : Re-purify via recrystallization or verify stoichiometry using HRMS (e.g., m/z 289.1543 [M+H]⁺ for C₁₄H₂₀N₄) .

- Unexpected byproducts : Optimize reaction time/temperature to minimize side reactions (e.g., over-alkylation) .

Advanced: What mechanistic insights guide the design of derivatives with enhanced stability or activity?

Answer:

Structure-activity relationship (SAR) studies suggest:

- Substituent effects : Bulky groups (e.g., propyl) enhance lipophilicity but may reduce solubility. Ethyl groups balance steric and electronic effects .

- Ring saturation : The 2,3-dihydro moiety reduces planarity, potentially decreasing intercalation with DNA but improving metabolic stability .

- Functionalization : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzodiazole ring increases electrophilicity and reactivity .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

Perform accelerated stability studies :

- pH variation : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 0, 24, 48 hours .

- Oxidative stress : Expose to H₂O₂ (3% v/v) and analyze by LC-MS for oxidation byproducts (e.g., N-oxide formation) .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (Td > 150°C suggests suitability for storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。